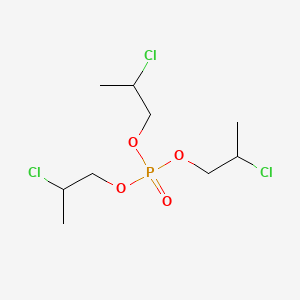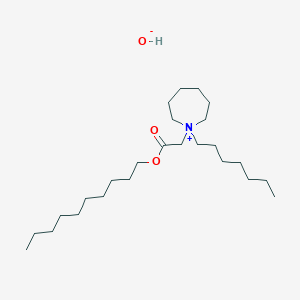
Tris(2-chloropropyl) phosphate
Overview
Description
Tris(2-chloropropyl) Phosphate is an organic phosphorus halogen flame retardant widely used in various applications . It is soluble in alcohols, benzene, esters, carbon tetrachloride, and other organic solvents, but insoluble in water and aliphatic hydrocarbons . It has excellent oil resistance and hydrolytic stability .
Synthesis Analysis
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . This process produces a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate .Molecular Structure Analysis
TCPP is comprised of four isomers with seven possible structures . The most abundant and most often reported TCPP isomer is tris(2-chloro-1-methylethyl) phosphate, also known as tris(chloroisopropyl) phosphate .Chemical Reactions Analysis
TCPP is used as a flame retardant and is commonly added to polyurethane foams . It reacts with propylene oxide and phosphoryl chloride during its synthesis .Physical And Chemical Properties Analysis
TCPP is a liquid at room temperature . It is soluble in various organic solvents but insoluble in water and aliphatic hydrocarbons . Its molecular weight is 327.56 g/mol .Scientific Research Applications
Flame Retardancy in Polyurethane Foams
TCPP is widely used as a flame retardant in polyurethane foams . It helps in meeting flammability standards for building insulation, including both rigid and spray forms . The addition of TCPP to polyurethane foams significantly enhances their resistance to fire, making them safer for use in construction and furniture.
Use in Textile Waterproofing
Although a minor application, TCPP is utilized in textile waterproofing sprays . Its properties help in creating barriers that repel water, thereby protecting fabrics from moisture. This application is particularly useful for outdoor clothing and gear.
Flame Retardancy in Flexible Foams
Similar to its use in rigid foams, TCPP is also added to flexible polyurethane foams used in automotive seating and furniture . This application ensures that the materials used in vehicles and homes slow down the spread of fire, providing crucial escape time during emergencies.
Environmental Contamination Assessments
TCPP’s effects on the environment are studied using freshwater and marine microalgae . These organisms serve as experimental tools for assessing contamination and understanding the impact of TCPP on aquatic ecosystems .
Flame Retardancy in Other Polymers
Besides polyurethane, TCPP is used in polyester resins, polyacrylates, and cellulose derivatives . Materials like ethyl cellulose, nitrocellulose, and cellulose acetate benefit from TCPP’s flame-retardant properties, expanding its application across various polymer-based products.
Analytical Methods for Environmental Monitoring
TCPP’s physical and chemical properties, such as its solubility in water and organic solvents, make it a subject of interest in developing analytical methods for environmental monitoring . Techniques like GC/MS are used to detect and quantify TCPP in environmental samples, aiding in the study of its distribution and effects.
Mechanism of Action
Target of Action
Tris(2-chloropropyl) phosphate is a chlorinated organophosphate flame retardant . It is commonly added to polyurethane foams and minor amounts are used in PVC and EVA . The primary targets of Tris(2-chloropropyl) phosphate are these materials, where it acts as a flame retardant.
Mode of Action
The mode of action of Tris(2-chloropropyl) phosphate involves both solid phase and gas phase mechanisms . As a flame retardant, it works in the solid phase of burning materials . When heated, the phosphorus in the compound reacts to give a polymeric form of phosphoric acid . This reaction helps to suppress the spread of fire.
Biochemical Pathways
In terms of biochemical pathways, Tris(2-chloropropyl) phosphate is mainly degraded via phosphoester bond hydrolysis . This degradation process results in the production of bis (2-chloropropyl) phosphate and mono-chloropropyl phosphate . This degradation pathway provides insights into the potential mechanism of Tris(2-chloropropyl) phosphate microbial degradation .
Pharmacokinetics
Its physical and chemical properties suggest that it is a semi-volatile organic compound . It has a molecular weight of 327.570 g·mol −1 , and it is soluble in water .
Result of Action
The result of Tris(2-chloropropyl) phosphate’s action is the suppression of fire in the materials to which it is added. On a molecular level, it causes disturbance in cell growth/division and gene expression, energy and material metabolism, signal transduction, defense and cytoskeleton . It also induces a hormesis effect in L02 cells .
Action Environment
Tris(2-chloropropyl) phosphate can be released into the environment through volatilization, abrasion, and dissolution in addition to direct contact with dust and surfaces . It has been detected in drinking, ground, and surface waters, sediment, household dust, indoor air, and marine food sources . Exposure can occur from dermal, oral or inhalation routes .
properties
IUPAC Name |
tris(2-chloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRSAMFYSUBAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)(OCC(C)Cl)OCC(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027615 | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-chloropropyl) phosphate | |
CAS RN |
6145-73-9 | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fyrol pcf | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri(2-chloropropyl)phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-chloro-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(2-CHLOROPROPYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N90B627VHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)


![2-methyl-5-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1196883.png)

![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)

![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)


![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
